2-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid
Description
2-(2-Hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid is a bicyclic monoterpenoid derivative featuring a norbornane (bicyclo[2.2.1]heptane) core substituted with a hydroxyl group at the 2-position and a phenylacetic acid moiety. The rigid bicyclic structure imparts unique steric and electronic properties, making it a candidate for applications in asymmetric synthesis, pharmaceuticals, and materials science. Its molecular formula is C₁₅H₁₆O₃, with a molecular weight of 244.29 g/mol (calculated). The hydroxyl and carboxylic acid groups contribute to its polarity, though the bicyclic framework likely reduces aqueous solubility compared to simpler phenylacetic acids .
Properties
CAS No. |
24183-94-6 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid |
InChI |
InChI=1S/C15H18O3/c16-14(17)13(11-4-2-1-3-5-11)15(18)9-10-6-7-12(15)8-10/h1-5,10,12-13,18H,6-9H2,(H,16,17) |
InChI Key |
HWEQFXDONYYPNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2(C(C3=CC=CC=C3)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid typically involves multiple steps. One common approach is the Diels-Alder reaction, where a furan reacts with an olefinic or acetylenic dienophile to form the bicyclic structure . Subsequent functionalization steps, such as hydroxylation and acylation, are used to introduce the hydroxy and phenylacetic acid groups.
Industrial Production Methods: Industrial production of this compound may involve the use of microorganisms for the synthesis of optically active intermediates . This biotechnological approach can offer advantages in terms of selectivity and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. The Baeyer-Villiger oxidation is a notable reaction for cleaving the C-C bond in the bicyclic structure .
Common Reagents and Conditions:
Oxidation: Baeyer-Villiger oxidation using peracids.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using halides.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, Baeyer-Villiger oxidation can yield lactones, while reduction can produce alcohols.
Scientific Research Applications
2-(2-Hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating their activity . For example, it has been shown to inhibit protein phosphatases, which play a role in various cellular processes .
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs include:
Key Observations :
- The norbornane core in the target compound introduces steric hindrance absent in linear analogs like benzilic acid or (2S)-2-hydroxy-2-phenylacetic acid. This rigidity may enhance chiral resolution in synthetic applications .
- Substituents on the bicycloheptane ring (e.g., methyl groups in ’s compound) modulate hydrophobicity and reactivity .
Physicochemical Properties
Notes:
- The target compound’s pKa is estimated to be lower than non-hydroxylated bicycloheptane analogs (e.g., 2-(bicyclo[2.2.1]heptan-2-yl)acetic acid, pKa ~4.2) due to the electron-withdrawing hydroxyl group .
- Benzilic acid’s higher solubility stems from its planar diphenyl structure, which reduces steric hindrance to solvation .
Biological Activity
2-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological evaluations, and implications in pharmacology, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound has been explored through various methods, often involving complex organic reactions. For instance, the production method described in US patent US6777576B2 outlines a multi-step process using cyclohexene and benzoylformic acid ester as precursors, which undergoes reduction and hydrolysis to yield the target compound .
Research indicates that compounds similar to this compound exhibit various biological activities, including neuroprotective effects and potential applications in treating neurodegenerative diseases like Alzheimer's disease. The compound's structural features allow it to interact with specific biological targets, such as histone deacetylases (HDACs), which play a crucial role in gene expression regulation .
Case Studies
- Neuroprotective Effects : A study demonstrated that related compounds could protect neuronal cells from oxidative stress induced by hydrogen peroxide (H₂O₂) at sub-micromolar concentrations without significant cytotoxicity. This suggests that structural modifications can enhance neuroprotective properties, which may be applicable to this compound .
- HDAC Inhibition : Another study focused on phenoxazine derivatives showed that certain substitutions could lead to potent HDAC inhibitory activities (IC50 values ranging from 3 to 870 nM). The structure-activity relationship (SAR) analysis indicated that π-π stacking interactions between the compounds and HDAC enzymes are crucial for their inhibitory effects .
Research Findings
Recent studies have highlighted the importance of bicyclic compounds in drug design due to their unique structural characteristics that can influence biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
